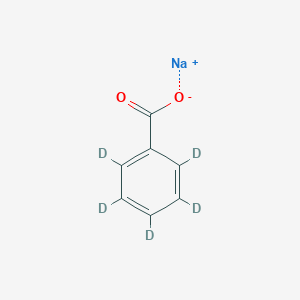

Sodium benzoate-d5

Description

Significance of Stable Isotope Labeling in Advanced Chemical and Biological Investigations

Stable isotope labeling is a powerful technique that allows researchers to trace the fate of molecules in various systems. silantes.comsilantes.com By introducing molecules with a different isotopic composition, scientists can follow their pathways, transformations, and interactions within complex biological, chemical, and environmental matrices. silantes.comdiagnosticsworldnews.com This methodology is crucial for understanding metabolic pathways, reaction mechanisms, and the dynamics of biological systems. silantes.comdiagnosticsworldnews.comsymeres.com Unlike radioactive isotopes, stable isotopes are not radioactive, making them safe for use in a wide range of studies, including those involving human subjects. diagnosticsworldnews.com

Role of Deuterium (B1214612) as a Non-Radioactive Isotope Tracer

Deuterium (²H or D), a stable isotope of hydrogen, serves as an excellent non-radioactive tracer. metrowelding.com Its nucleus contains one proton and one neutron, giving it a greater mass than the more common protium (B1232500) (¹H). libretexts.org This mass difference allows for easy detection and differentiation from its non-deuterated counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com The use of deuterium as a tracer is widespread in biochemical and environmental research, enabling scientists to track the course of molecules in biological systems and study metabolic processes. metrowelding.com

General Applications of Deuterated Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in chromatography and mass spectrometry, deuterated compounds are frequently used as internal standards. clearsynth.comscioninstruments.com An internal standard is a substance with similar chemical and physical properties to the analyte of interest that is added to a sample in a known concentration. scioninstruments.com By comparing the analytical response of the analyte to that of the internal standard, researchers can achieve more accurate and precise quantification. clearsynth.com Deuterated internal standards are ideal because they behave almost identically to the non-labeled analyte during sample preparation and analysis, but are distinguishable by their mass. scioninstruments.com This helps to correct for variations in sample extraction, instrument response, and matrix effects, leading to more reliable and robust analytical methods. clearsynth.comscioninstruments.com

Sodium Benzoate-d5: A Detailed Profile

This compound is the deuterated form of sodium benzoate (B1203000), where the five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium atoms. medchemexpress.com This specific isotopic labeling makes it a valuable tool in various scientific applications.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₇D₅NaO₂. cymitquimica.com Its molecular weight is approximately 149.13 g/mol . nih.gov It has a melting point greater than 300°C. chemsrc.com

Interactive Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇D₅NaO₂ | chemsrc.com |

| Molecular Weight | ~149.13 g/mol | nih.gov |

| Appearance | White Solid | cymitquimica.com |

| Melting Point | >300°C | chemsrc.com |

| Isotopic Purity | Typically ≥98 atom % D | cymitquimica.com |

| CAS Number | 62790-26-5 | chemsrc.com |

Synthesis and Manufacturing

The synthesis of deuterated compounds like this compound involves specialized processes. businessresearchinsights.com A common method for producing sodium benzoate is by neutralizing benzoic acid with sodium hydroxide (B78521). lookchem.comatamanchemicals.com For the deuterated version, the starting material would be benzoic acid-d5. The production of deuterated compounds can be complex and costly due to the specialized techniques and the limited availability of deuterium. businessresearchinsights.com One approach to deuteration is through a synthetic route where a deuterium-enriched material is incorporated into the drug molecule. neulandlabs.com Another method is an exchange approach that utilizes a catalyst to produce the deuterated molecule. neulandlabs.com A flow synthesis system has also been developed for deuteration that can operate at ambient pressure and room temperature. bionauts.jp

Applications in Scientific Research

The unique properties of this compound make it a valuable tool in several areas of scientific research.

Mass Spectrometry and Internal Standards

This compound is widely used as an internal standard for the accurate quantification of sodium benzoate in various samples, including biological fluids and food products. medchemexpress.commedchemexpress.com In a study investigating the effects of sodium benzoate on glucose homeostasis, this compound was used as an internal standard to quantify plasma benzoate levels. nih.gov The use of a deuterated internal standard is crucial in quantitative mass spectrometry to correct for analyte loss during sample preparation and for variations in instrument response. scioninstruments.com

Complex samples, such as biological fluids or food matrices, contain numerous compounds that can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect. clearsynth.com Deuterated internal standards, like this compound, are highly effective in mitigating these matrix effects. clearsynth.comscioninstruments.com Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar matrix effects, allowing for accurate correction and more reliable quantification. scioninstruments.com

Metabolic Studies

Sodium benzoate is metabolized in the liver and kidneys to hippuric acid. drugs.comnih.gov this compound can be used as a tracer to study the metabolic fate of benzoic acid in vivo. By administering this compound and analyzing biological samples for its deuterated metabolites, researchers can gain insights into the pathways of absorption, distribution, metabolism, and excretion (ADME) of benzoate. musechem.com

The incorporation of deuterium into drug molecules can alter their metabolic profiles and pharmacokinetic properties. chemsrc.com This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to a slower rate of metabolism. neulandlabs.com While this compound is primarily used as an internal standard, the principles of its use are fundamental to broader studies in drug metabolism and pharmacokinetics (DMPK) research, where deuterated compounds help in understanding metabolic pathways and improving the properties of therapeutic agents. symeres.commusechem.com

Environmental Science

Sodium benzoate is known to be readily biodegradable. cdnisotopes.comregulations.gov Deuterated compounds like this compound can be utilized in environmental studies to trace the degradation pathways of pollutants. Although specific studies using this compound for this purpose are not widely documented, the principles of using isotopically labeled compounds are well-established in environmental science for tracking the fate and transport of contaminants. symeres.com For instance, in a study on the biodegradation of decamethylcyclopentasiloxane (B1670010) (D5), sodium benzoate was used as a positive control substance to verify the test conditions, demonstrating its recognized biodegradability. service.gov.uk

This compound, through its role as a deuterated internal standard, is a critical tool for achieving precision and accuracy in the quantitative analysis of sodium benzoate. Its application in mass spectrometry helps to overcome challenges such as matrix effects, ensuring reliable data in complex biological and environmental samples. Furthermore, the principles behind its use extend to broader research areas, including metabolic studies and environmental fate investigations, highlighting the significance of stable isotope labeling in advancing scientific knowledge.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKPNITSTVMEF-GWVWGMRQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635460 | |

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62790-26-5 | |

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzoate-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of Deuterated Benzoic Acid Analogues

Methodologies for Deuterium (B1214612) Incorporation into Aromatic Systems

A variety of methods have been developed to achieve the hydrogen-deuterium (H-D) exchange on aromatic rings. These can be broadly categorized into catalytic procedures, reductive pathways, organocatalytic approaches, and syntheses starting from already deuterated precursors.

Catalytic H-D exchange is a direct and powerful method for deuterating aromatic compounds. These reactions can be promoted by acids or, more commonly, by transition metal catalysts.

Acid-catalyzed exchange typically employs a strong deuterated acid, like deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid (CF₃COOD), with a deuterium source such as deuterium oxide (D₂O). The reaction proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) acts as the electrophile.

Transition metal-catalyzed H-D exchange offers a versatile and widely used alternative. nih.gov Heterogeneous catalysts, particularly platinum group metals supported on carbon (e.g., Pt/C, Pd/C, Rh/C), are highly effective. sci-hub.sejst.go.jp Research has shown that platinum on carbon (Pt/C) is particularly efficient for deuterating the aromatic nucleus of benzoic acid. sci-hub.sesci-hub.se These reactions often use D₂O as the deuterium source and can be performed under various conditions. For instance, the Pt/C-catalyzed deuteration of benzoic acid proceeds efficiently in D₂O at 180°C under a hydrogen atmosphere. sci-hub.se Milder conditions have also been developed, achieving smooth deuteration at room temperature by using a mixed solvent system of 2-propanol and D₂O. sci-hub.se The 2-propanol can generate H₂ in situ, which acts as a key activator for the platinum metal catalyst. sci-hub.sejst.go.jp Other metals like rhodium (Rh) and palladium (Pd) are also active, sometimes showing different selectivity. uni-rostock.denih.govjst.go.jp For example, Pd catalysts can sometimes preferentially exchange hydrogens on benzylic carbons over those on the aromatic ring. researchgate.net

| Catalyst System | Substrate Example | Deuterium Source | Conditions | Key Findings | Reference(s) |

| 10% Pt/C | Benzoic acid | D₂O | 180 °C, H₂ (1 atm) | Efficient deuteration on the aromatic nucleus. | sci-hub.se |

| 10% Pt/C | Benzoic acid | D₂O / 2-propanol | Room Temp, Ar atm | High deuterium incorporation achieved under mild, non-heating conditions. | sci-hub.se |

| RhCl₃·3H₂O | Benzoic acid | D₂O | Heat | High regioselectivity for exchange at the ortho positions. | jst.go.jp |

| Pd/C & Pt/C (mixture) | Aminobenzoic acids | D₂O | Microwave | Synergistic effect observed, leading to high deuterium incorporation. | nih.govresearchgate.net |

| Pd(OAc)₂ | Benzoic acid derivatives | AcOH-d₄ | Heat | Effective for labeling with deuterated acetic acid. | uni-rostock.de |

Reductive deuteration involves the introduction of deuterium atoms during a reduction reaction. This pathway offers an alternative to direct C-H activation and can provide access to specific deuterated patterns.

One notable method is the single-electron transfer (SET) reductive deuteration of carboxylic acid derivatives. Aromatic esters can be converted to α,α-dideuterio benzyl (B1604629) alcohols using samarium(II) iodide (SmI₂) as a mild single-electron donor and D₂O as the deuterium source. researchgate.netorganic-chemistry.orgorganic-chemistry.org This method is valued for its high deuterium incorporation (>95%) and excellent functional group tolerance. organic-chemistry.org A similar transformation can be achieved starting from more reactive acyl chlorides. mdpi.com While these methods produce deuterated alcohols rather than benzoic acid directly, they are a significant pathway for synthesizing deuterated building blocks. researchgate.netmdpi.com

Another strategy is decarboxylative deuteration, which replaces a carboxylic acid group with a deuterium atom. While some methods have been developed for aliphatic acids using photoredox and hydrogen atom transfer (HAT) catalysis, they have been reported as unsuccessful for aromatic acids. rsc.org

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting chemical transformations, including H-D exchange. These methods often provide high selectivity under mild conditions.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the direct H-D exchange of the formyl C-H bond in a wide range of aldehydes, using D₂O as the deuterium source. researchgate.netnih.gov This reaction is believed to proceed through the formation of a Breslow intermediate, which is then trapped by D₂O to deliver the monodeuterated aldehyde. researchgate.net While highly effective for aldehydes, this approach is specifically designed to avoid deuteration on the aromatic ring, highlighting the chemoselectivity that can be achieved with organocatalysis. acs.org Another approach utilizes synergistic photoredox and thiol catalysis to achieve H-D exchange at the formyl group. researchgate.net

A conceptually straightforward approach to deuterated benzoic acid is to begin with a pre-deuterated starting material. lookchem.com This multi-step synthetic route can offer unambiguous placement of deuterium atoms, though it can be more complex than direct exchange methods.

A common and logical precursor for benzoic acid-d₅ is benzene-d₆. chemicalbook.com A standard organic synthesis route can be adapted for this purpose. For example, benzene-d₆ can undergo a Friedel-Crafts reaction to introduce a one-carbon side chain, which is then oxidized to a carboxylic acid. One such pathway involves the rhodium-catalyzed carboxylation of benzene-d₆ with CO₂. rsc.org Alternatively, a Friedel-Crafts acylation followed by oxidation, or the formation of a Grignard reagent (phenylmagnesium bromide-d₅) followed by reaction with carbon dioxide, are viable pathways. lookchem.comvedantu.com The oxidation of a deuterated alkylbenzene, such as toluene-d₈, using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) is another well-established method to produce the corresponding benzoic acid. savemyexams.com

Organocatalyzed Hydrogen-Deuterium Exchange Approaches

Targeted Synthetic Strategies for Sodium Benzoate-d5

The synthesis of Sodium benzoate-d₅ (CAS Number: 62790-26-5) is typically achieved in a two-step process: first, the synthesis of benzoic acid-d₅, followed by its conversion to the sodium salt. lgcstandards.com

The most direct and efficient reported method for producing the necessary precursor, benzoic acid-d₅, is through the direct catalytic hydrogen-deuterium exchange of standard benzoic acid. sci-hub.se As detailed previously, this can be accomplished using a platinum-on-carbon (Pt/C) catalyst with D₂O as the deuterium source. jst.go.jpsci-hub.se Milder conditions using a D₂O/2-propanol solvent system at room temperature are particularly advantageous for scalable industrial preparation as they suppress side reactions and are operationally simple. sci-hub.se

Once benzoic acid-d₅ has been synthesized and purified, the final step is a simple acid-base neutralization. The deuterated benzoic acid is reacted with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), in an aqueous solution. atamanchemicals.comatamankimya.com Evaporation of the water yields the final product, Sodium benzoate-d₅, as a white crystalline or amorphous solid. atamanchemicals.com This final step is identical to the industrial production of non-deuterated sodium benzoate (B1203000). atamanchemicals.com

An alternative, though more circuitous, route involves building the molecule from a deuterated precursor like benzene-d₆, as outlined in section 2.1.4. lookchem.comchemicalbook.com Following the synthesis of benzoic acid-d₅ via this route, the same final neutralization step with a sodium base would be applied. The choice between direct H-D exchange and synthesis from a deuterated precursor often depends on factors like cost, scale, and the availability of starting materials.

Advanced Analytical Methodologies Employing Sodium Benzoate D5 As a Stable Isotope Internal Standard

Principles of Isotope Dilution Mass Spectrometry with Deuterated Analogues

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard to a sample before analysis. wikipedia.org This standard, often a deuterated analogue like Sodium benzoate-d5, is chemically identical to the analyte of interest but has a different mass due to the presence of heavier isotopes. clearsynth.commedchemexpress.com

The fundamental principle of IDMS is that the isotopically labeled standard and the native analyte will behave identically during sample preparation, extraction, and chromatographic separation. scispace.comnih.gov Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard using a mass spectrometer, an accurate and precise quantification of the analyte can be achieved, regardless of sample loss or variations in instrument response. wikipedia.orgnih.gov The use of a stable isotope-labeled internal standard is considered a high-quality method in chemistry measurements. wikipedia.org

Deuterated analogues are particularly well-suited for IDMS because the mass difference between deuterium (B1214612) (²H or D) and protium (B1232500) (¹H) is significant enough to be easily resolved by modern mass spectrometers. clearsynth.com The incorporation of five deuterium atoms in this compound (C₇D₅NaO₂) results in a mass shift of +5 compared to the unlabeled sodium benzoate (B1203000) (C₇H₅NaO₂), allowing for clear differentiation between the analyte and the internal standard. For reliable results, it is recommended that the internal standard be labeled in at least three positions to avoid spectral overlap with naturally occurring isotopes of the analyte. uni-muenchen.de

Quantitative Mass Spectrometry Applications

This compound finds extensive application as an internal standard in various quantitative mass spectrometry techniques for the analysis of benzoic acid and its salts in diverse matrices, including food, beverages, and biological samples. nih.govmedchemexpress.comscirp.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a highly sensitive and selective analytical technique widely used for quantitative analysis. chromtech.com.au In LC-MS/MS method development, this compound is added to samples at a known concentration before any sample preparation steps. The mixture is then subjected to liquid chromatography to separate the analyte and internal standard from other matrix components. Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for both the analyte (unlabeled sodium benzoate) and the internal standard (this compound) is selected and fragmented. A specific product ion for each is then monitored. This high degree of specificity significantly reduces interferences from the sample matrix. nih.gov For instance, in the analysis of sodium benzoate, a precursor-to-product ion transition of m/z 121 → 77 might be used. acgpubs.org

The development of LC-MS/MS methods using deuterated internal standards like this compound has been successfully applied to the analysis of various compounds, including antipsychotics and cardiovascular drugs. buffalostate.edunih.gov The use of a stable isotope-labeled internal standard is often recommended by regulatory agencies for bioanalytical method validation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like sodium benzoate, a derivatization step is typically required to make them amenable to gas chromatography. nih.gov

In a typical GC-MS method for benzoic acid analysis, the sample is first acidified and the benzoic acid is extracted. nih.gov this compound is added as the internal standard during this process. The extracted analyte and internal standard are then derivatized, for example, using a trimethylsilylating agent, to increase their volatility. The derivatized compounds are then injected into the GC-MS system. nih.gov

Quantification is achieved by comparing the peak area of the derivatized analyte to that of the derivatized this compound internal standard. nih.gov This approach has been successfully used for the determination of benzoic acid in serum or plasma. nih.gov The use of a deuterated internal standard in GC-MS analysis helps to compensate for variability in extraction efficiency and derivatization yield. chromforum.org

Method Validation in Analytical Chemistry Utilizing Deuterated Standards

Method validation is a critical process in analytical chemistry to ensure that a developed method is reliable, reproducible, and fit for its intended purpose. buffalostate.edu The use of deuterated internal standards like this compound plays a crucial role in several aspects of method validation.

Compensation for Matrix Effects and Ionization Variability

Matrix effects are a common challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. chromtech.com.aumdpi.com Because a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects. clearsynth.comscispace.com By calculating the ratio of the analyte signal to the internal standard signal, the influence of matrix effects can be effectively compensated for. chromtech.com.au

Similarly, variations in ionization efficiency in the mass spectrometer's ion source can affect the signal intensity. scispace.com The use of a stable isotope-labeled internal standard corrects for these fluctuations, as both the analyte and the standard are affected proportionally. nih.gov

Assessment of Accuracy, Precision, Linearity, and Recovery

The performance of an analytical method is evaluated based on several key parameters:

Accuracy: This refers to the closeness of the measured value to the true value. In methods using deuterated standards, accuracy is determined by analyzing quality control (QC) samples with known concentrations of the analyte and comparing the measured concentrations to the nominal values. mdpi.com The acceptance criteria for accuracy are often within ±15% of the nominal value (±20% for the lower limit of quantification). jyoungpharm.org

Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (within a single run) and inter-day (between different runs) precision are assessed. mdpi.comjyoungpharm.org An RSD of ≤15% is generally considered acceptable. jyoungpharm.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the calibration curve, with a value of ≥0.99 being desirable. mdpi.comnih.gov

Recovery: This is the efficiency of the extraction process. It is determined by comparing the analyte response in an extracted sample to the response of a sample where the analyte was added after extraction. While high recovery is desirable, consistent and reproducible recovery is more critical when using a deuterated internal standard, as the standard corrects for losses during extraction. researchgate.net Even with a recovery of around 55%, accurate and reproducible results can be obtained with a deuterated internal standard. chromforum.org

The following tables summarize typical validation parameters and findings from studies employing deuterated internal standards.

Table 1: Representative Method Validation Parameters for an LC-MS/MS Assay

| Parameter | Acceptance Criteria | Typical Finding |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | ≥ 0.999 mdpi.comnih.gov |

| Accuracy | ±15% of nominal value (±20% at LLOQ) | Within 96% to 101% jyoungpharm.org |

| Intra-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% jyoungpharm.org |

| Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 9% jyoungpharm.org |

| Recovery | Consistent and reproducible | 70-120% often targeted, but lower values acceptable with IS chromforum.org |

LLOQ: Lower Limit of Quantification

Table 2: Research Findings on the Use of Deuterated Standards for Matrix Effect Compensation

| Analytical Technique | Matrix | Analyte | Key Finding | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Olmesartan (B1677269) | Use of deuterated olmesartan afforded a reliable tool for bioanalysis. | nih.gov |

| GC-MS | Serum/Plasma | Benzoic Acid | Benzoic acid D(5) is used as an internal standard to achieve accurate quantitation. | nih.gov |

Considerations for Deuterium Exchange and Label Stability in Complex Matrices

The utility of this compound as a stable isotope-labeled internal standard (SIL IS) in advanced analytical methodologies is fundamentally dependent on the stability of its deuterium labels. While deuterium labeling is a common and cost-effective method for synthesizing internal standards, the potential for deuterium-proton (D-H) exchange presents a significant challenge to assay accuracy and reproducibility. acanthusresearch.com The loss or exchange of deuterium atoms with protons from the sample matrix or solvents can alter the mass-to-charge ratio of the standard, compromising the integrity of quantitative data. acanthusresearch.commdpi.com This is particularly critical in complex biological matrices such as plasma, blood, or urine, which contain numerous components that can potentially facilitate this exchange. acanthusresearch.com

The stability of a deuterium label is primarily dictated by its position within the molecule. acanthusresearch.com Labels on heteroatoms, such as oxygen or nitrogen, are generally labile and prone to rapid exchange. acanthusresearch.com In this compound, the five deuterium atoms are located on the aromatic ring, a position generally considered more stable and less susceptible to back-exchange compared to other locations. acanthusresearch.comlgcstandards.com However, even deuterium atoms on carbon centers, including aromatic rings, can undergo exchange under specific conditions, such as acid or base catalysis. acanthusresearch.commdpi.com

The chemical environment of the complex matrix is a critical determinant of label stability. Factors such as pH, temperature, storage duration, and the presence of enzymatic or metallic catalysts can influence the rate of deuterium exchange. mdpi.comnih.govfda.gov For instance, exposure to solutions with non-neutral pH can promote the loss of deuterium. While one study involving the administration of benzoic acid-d5 in a biological system found that the deuterium atoms on the non-functionalized carbons of the benzene (B151609) ring were retained, it highlights that functional groups can influence stability. nih.gov Specifically, a study on a similar compound, 2-hydroxybenzoic acid-d6, noted that deuterium on a ring-bound hydroxyl group readily undergoes back-exchange at physiological pH. nih.gov

Therefore, rigorous validation of the analytical method is essential to ensure the stability of this compound throughout the sample handling, preparation, and analysis process. fda.govresearchgate.net This includes evaluating the stability of the internal standard under the specific conditions of the assay and in the presence of the particular complex matrix being analyzed.

The following tables summarize key factors influencing deuterium label stability and relevant research findings.

Table 1: Factors Influencing Deuterium Label Stability in Complex Matrices

| Factor | Influence on Stability | Rationale |

| Label Position | High | Deuterium on heteroatoms (O, N) or carbons alpha to a carbonyl group are more prone to exchange. acanthusresearch.com Aromatic C-D bonds, as in this compound, are generally more stable. lgcstandards.com |

| pH of Matrix/Solvent | High | Both acidic and basic conditions can catalyze hydrogen-deuterium exchange reactions, leading to label loss. mdpi.com |

| Matrix Composition | Moderate to High | Components within biological matrices like plasma or urine can act as proton sources or catalysts for exchange reactions. acanthusresearch.com |

| Temperature | Moderate | Elevated temperatures during sample storage or processing can increase the rate of chemical reactions, including deuterium exchange. researchgate.net |

| Presence of Catalysts | High | Metal catalysts (e.g., Platinum, Palladium) and certain enzymes can actively promote H-D exchange on aromatic rings. mdpi.comresearchgate.net |

| Storage Duration | Moderate | Prolonged storage increases the opportunity for slow exchange reactions to occur, potentially decreasing the isotopic purity of the standard. mdpi.comnih.gov |

Table 2: Research Findings on Deuterium Exchange

| Compound Studied | Matrix/Conditions | Key Finding | Citation |

| Aldosterone-d7 | Basic solution | Exposure to basic conditions led to the exchange of deuterium with protons from the surrounding solvent, reducing the intensity of the desired molecular ion peak. | |

| Benzoic acid-d5 (BA-d5) | Plant biological system (White Campion) | Deuterium atoms on the benzene ring carbons that were not functionalized were retained during metabolic conversion. | nih.gov |

| 2-Hydroxybenzoic acid-d6 | Plant biological system (White Campion) | The deuterium atom on the ring-bound hydroxyl group readily underwent H/D back-exchange at physiological pH. | nih.gov |

| General Aromatic Compounds | D₂O with Pt/C catalyst | Platinum on carbon (Pt/C) was shown to be an effective catalyst for H-D exchange on aromatic rings using D₂O as the deuterium source. | researchgate.net |

Applications of Deuterated Benzoic Acid Derivatives in Investigating Chemical Reaction Mechanisms

Elucidation of Reaction Pathways through Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a fundamental technique for tracking the fate of atoms and molecules throughout a chemical reaction. In the context of benzoic acid derivatives, deuterium labeling helps to distinguish between different possible mechanistic pathways.

One key application is in studying hydrogen/deuterium exchange reactions. For instance, the hydrogen isotope exchange reaction of benzoic acid and its alkali metal salts (like sodium benzoate) with deuterium oxide (D₂O) has been studied in the presence of a rhodium trichloride (B1173362) catalyst. jst.go.jp Analysis using NMR spectroscopy revealed that the exchange occurs with high regioselectivity at the ortho positions of the benzene (B151609) ring. jst.go.jp This selectivity provides valuable information about the orientation of the benzoic acid molecule at the catalytic center and the mechanism of C-H bond activation.

Another example is the use of deuterated substrates in mechanochemical milling reactions. A study on the cocrystal formation between deuterated benzoic acid (ba-d) and pyrazinecarboxamide (pyo) demonstrated H/D exchange between the two molecules. irb.hr By monitoring the reaction using in situ Raman spectroscopy, researchers could observe the transfer of deuterium from the carboxylic acid group of benzoic acid to the amide group of pyrazinecarboxamide, indicating that the reaction involves the breaking and forming of these bonds and is not a simple physical mixing. irb.hr

Furthermore, in palladium-catalyzed reactions, benzoic acid is used as a co-catalyst. Mechanistic studies involving D₂O have shown that the catalytic system can promote multiple, sequential, and selective H/D scrambling events. rsc.orgnih.govrsc.org This allows for the synthesis of highly deuterated organic molecules and provides insights into the complex series of events, including insertion and β-hydrogen elimination, that occur on the palladium hydride intermediates. nih.govrsc.org

A study using [7-¹³C,2,6-²H₂]benzoic acid as a tracer investigated its biotransformation in humans. By using high-field ²H NMR spectroscopy, researchers could follow the excretion of [7-¹³C,2,6-²H₂]hippuric acid, demonstrating that the benzoic acid was quantitatively converted to hippuric acid. nih.gov This use of a doubly labeled molecule showcases how isotopic labeling can be used to trace metabolic pathways.

Determination and Interpretation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is a powerful tool for studying reaction mechanisms, particularly for determining whether a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. escholarship.orgmemphis.edu

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. escholarship.orgmemphis.edu For C-H bond cleavage, the theoretical maximum kH/kD is around 7 at room temperature. memphis.edupsgcas.ac.in A measured KIE in this range provides strong evidence for the breaking of the C-H bond in the transition state. For example, the oxidation of benzaldehydes to benzoic acid shows a strong kinetic isotope effect, indicating that the C-H bond of the aldehyde group is cleaved in the rate-determining step. osti.gov

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position remote from the bond being broken or formed. escholarship.orgmemphis.edu These effects are typically much smaller than primary KIEs (kH/kD is often close to 1) and arise from changes in the vibrational frequencies of the transition state compared to the reactant. memphis.edu For instance, the hydrolysis of benzyl (B1604629) chloride shows a secondary KIE, providing information about the change in hybridization at the benzylic carbon in the transition state. memphis.edu

The acidity of benzoic acid is also affected by isotopic substitution. The acid dissociation constant (Ka) of benzoic acid in H₂O is about three times higher than that of deuterated benzoic acid in D₂O. psgcas.ac.in This equilibrium isotope effect reflects the difference in the zero-point energies of the O-H and O-D bonds.

KIE studies are invaluable in enzymology for elucidating the mechanisms of enzyme-catalyzed reactions. In a study of β-lactamase catalysis, a depsipeptide substrate derived from benzoic acid, m-[[(phenylacetyl)glycyl]oxy]benzoic acid, was used. nih.gov The researchers measured β-secondary and solvent deuterium kinetic isotope effects. The inverse β-secondary isotope effects (kH/kD < 1) indicated that the transition state for the class A enzymes involves a tetrahedral carbonyl group, which is characteristic of acyl-transfer mechanisms. nih.gov

In another study, a deuterated substrate, 4-(methoxy-d₃)benzoic-d₄ acid, was used to probe the oxidation mechanism of an engineered P450 peroxygenase. ansto.gov.au The absence of a significant kinetic isotope effect in this case provided mechanistic insight, suggesting that C-H bond abstraction is not the rate-determining step in the reaction. ansto.gov.au These examples highlight how KIEs can be used to either implicate or rule out certain steps as being rate-limiting in an enzymatic cycle.

Primary and Secondary Isotope Effects in Reaction Kinetics

Computational Chemistry in Predicting and Interpreting Isotope Effects for Benzoic Acid Systems

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting and interpreting isotope effects. snnu.edu.cnrsc.org Theoretical calculations can model the transition state structures and vibrational frequencies of both the light and heavy isotopologues, allowing for the a priori prediction of KIEs. rsc.org

For example, DFT calculations have been used to study the intermolecular proton exchange between benzoic acid derivatives and a stable radical. researchgate.netbuketov.edu.kz The calculations helped to elucidate the reaction mechanism, showing that the process occurs via a Hydrogen Atom Transfer (HAT) mechanism rather than a Proton-Coupled Electron Transfer (PCET) mechanism. The theoretically estimated activation barriers were found to be in reasonable agreement with experimental data. researchgate.netbuketov.edu.kz

Stable Isotope Tracing in Metabolic and Environmental Pathway Elucidation

Unraveling Metabolic Fluxes and Pathway Connectivity via Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to investigate intracellular metabolism and pathway dynamics. medchemexpress.com By introducing a stable isotope-labeled compound, or tracer, into a biological system, researchers can follow the distribution and transformation of the tracer through the metabolic network. chromservis.eu This approach provides not only the concentrations of metabolites but also the rates of their formation and consumption, known as metabolic fluxes. chromservis.eumedchemexpress.com Using isotopically labeled compounds like Sodium benzoate-d5 is considered the gold standard for quantifying endogenous metabolites within a complex biological matrix. chromservis.eu

The primary application of this compound in metabolic research is to trace the fate of benzoate (B1203000) as a substrate in various biochemical reactions. When introduced into a biological system, the deuterium-labeled benzoate participates in metabolic processes just as its unlabeled counterpart would. Mass spectrometry can then be used to distinguish the labeled molecules and their downstream products from the unlabeled pools, allowing for precise measurement of pathway activity. nih.gov

A key metabolic pathway for benzoate in humans and many other animals is its conjugation with the amino acid glycine (B1666218) to form hippuric acid, a process that primarily occurs in the liver's mitochondria. regulations.govwikipedia.org

Reaction: Benzoate is first converted to its coenzyme A (CoA) thioester, benzoyl-CoA.

Enzyme: Glycine N-acyltransferase then catalyzes the reaction between benzoyl-CoA and glycine.

Product: The resulting product is hippuric acid, which is subsequently excreted by the kidneys. wikipedia.org

In a research setting, administering this compound allows scientists to precisely quantify the rate of this conversion. By measuring the appearance of labeled hippurate (hippurate-d5) in plasma and urine over time, researchers can determine the flux through this specific detoxification pathway. A study investigating the metabolic impact of sodium benzoate in humans observed a rapid peak in plasma benzoate and hippurate levels within 30 minutes of ingestion, indicating swift metabolism and clearance. nih.gov Using a d5-labeled tracer in such a study would enable the precise differentiation of the administered benzoate from any pre-existing (endogenous) benzoate, providing clearer data on the kinetics of this transformation.

| Parameter | Observation in Human Study | Implication for d5-Tracer Study |

| Tracer | Sodium Benzoate | This compound |

| Primary Metabolite | Hippurate | Hippurate-d5 |

| Peak Plasma Time | 30 minutes nih.gov | Allows for precise timing of metabolic flux measurement. |

| Key Metabolites | Benzoate, Hippurate, Anthranilic acid, Acetylglycine nih.gov | Enables quantification of labeled versions of these metabolites to confirm pathway engagement. |

This table illustrates how findings from a study using unlabeled sodium benzoate can inform a more precise experiment using this compound.

Beyond tracking a single, predetermined pathway, this compound can be used in non-targeted metabolomics. This hypothesis-free approach aims to detect and quantify as many metabolites as possible in a sample to generate a comprehensive snapshot of the metabolome. bruker.complos.org When combined with stable isotope tracing, this method can uncover previously unknown metabolic pathways or connections influenced by the initial substrate.

In an untargeted SIRM experiment, after introducing this compound, analytical techniques like high-resolution mass spectrometry are used to screen for all deuterium-labeled compounds in the system. metabolomicsworkbench.org This can reveal not only the expected product, hippurate-d5, but also other, less common metabolites that incorporate the d5-benzoyl group. This approach helps to distinguish genuine, biologically-derived metabolites from background noise and contaminants, a significant challenge in metabolomics. chromservis.eu Such analysis could identify minor detoxification pathways or unexpected metabolic crosstalk, providing a more holistic understanding of benzoate metabolism.

Tracing Substrate Fate in Biochemical Reactions

Environmental Fate and Transport Studies of Benzoic Acid Derivatives

Sodium benzoate and its parent compound, benzoic acid, are released into the environment through their use as preservatives in food, cosmetics, and pharmaceuticals, as well as from industrial applications. who.inteuropa.eu Understanding their fate and transport is crucial for environmental risk assessment. In aqueous environments, sodium benzoate rapidly dissociates to the benzoate anion. regulations.gov Because it is highly soluble in water and has low adsorption to soil particles, it is expected to be highly mobile in soil. regulations.govnih.gov

This compound is an ideal tracer for studying the movement of benzoic acid derivatives in complex environmental matrices such as soil, sediment, surface water, and groundwater. researchgate.net By introducing a known quantity of this compound into a specific environment (e.g., a soil column or a water body), researchers can monitor its dispersion over time and distance.

The use of a deuterium-labeled standard allows for accurate quantification because it can be distinguished from any naturally occurring benzoic acid in the environment. nih.gov Analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), can selectively measure the concentration of the d5-labeled compound, providing clear data on:

Transport rates: How quickly the contaminant moves through soil or water.

Leaching potential: The extent to which it moves from soil into groundwater.

Adsorption/desorption kinetics: Its interaction with soil and sediment particles.

This methodology is similar to the use of other deuterated internal standards, such as Triclocarban-d7 or Thiabendazole-d6, which are employed to ensure accurate quantification of pollutants in environmental samples. researchgate.net

Benzoic acid and sodium benzoate are known to be readily biodegradable in both soil and water. regulations.govnih.gov Numerous microorganisms, particularly bacteria from the genus Pseudomonas, are capable of using benzoate as their sole source of carbon and energy. research-nexus.netwits.ac.za Stable isotope tracing with this compound provides a quantitative method for studying these biodegradation pathways.

In a typical study, a microbial consortium or a pure bacterial culture isolated from a contaminated site is incubated with this compound. research-nexus.net Researchers can then track the disappearance of the labeled substrate and the appearance of labeled metabolic intermediates and final products, such as CO₂. This allows for the precise determination of degradation rates and the elucidation of the specific metabolic pathways used by the microorganisms. Studies have identified species like Pseudomonas citronellolis, Pseudomonas aeruginosa, and Pseudomonas putida as effective degraders of sodium benzoate. research-nexus.netwits.ac.zanih.gov A recent study also identified a novel thermophilic bacterium, Benzoatithermus flavus, capable of degrading sodium benzoate at high temperatures. nih.gov

| Microorganism | Environment/Source | Key Finding | Reference |

| Pseudomonas citronellolis | Effluent Treatment Plants | Capable of >95% sodium benzoate degradation within 24 hours under optimal nutrient conditions. | nih.gov |

| Pseudomonas aeruginosa & Pseudomonas putida | Local Soils | Formed a consortium that effectively degraded sodium benzoate in a bioreactor, with both biofilm and planktonic cells contributing. | research-nexus.netwits.ac.za |

| Benzoatithermus flavus | Hot Spring | A novel thermophilic genus that can use sodium benzoate as its sole carbon source, likely acquiring the degradation genes via horizontal gene transfer. | nih.gov |

This table summarizes findings from biodegradation studies. Using this compound in such experiments would allow for precise quantification of the degradation rates and pathway fluxes.

By using this compound, scientists can confirm that the observed degradation is due to the metabolism of the target compound and not other carbon sources, leading to a more accurate and detailed understanding of bioremediation processes.

Spectroscopic Characterization of Deuterated Benzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of Sodium benzoate-d5, NMR is instrumental not only in confirming the molecular structure but also in assessing the degree of deuteration, or isotopic purity.

¹H NMR spectra of this compound are primarily used to quantify the residual, non-deuterated sites. An ideal, 100% deuterated sample would show no signals in the ¹H NMR spectrum. However, in practice, isotopic enrichment is never perfect. For this compound with an isotopic purity of 98 atom % D, small signals corresponding to the remaining protons on the aromatic ring can be detected. For comparison, the ¹H-NMR spectrum of non-deuterated sodium benzoate (B1203000) shows distinct signals for the aromatic protons. These typically appear as multiplets in the regions of 7.44-7.55 ppm and a doublet between 7.85-7.87 ppm. researchgate.net The integration of any residual proton signals in the spectrum of the deuterated compound against a known internal standard allows for the precise calculation of isotopic purity.

Conversely, ²H (Deuterium) NMR spectroscopy provides direct evidence of deuteration. A ²H NMR spectrum of this compound would show signals in the aromatic region, confirming the positions of deuterium (B1214612) incorporation. The use of the deuterium signal from a deuterated solvent can also serve as an internal reference for quantitative NMR (qNMR) studies, offering a simplified workflow for concentration determination without the need for traditional internal standards. researchgate.net This approach, which relies on the ratio of a ¹H-NMR signal of a target compound to the ²H-NMR signal of the solvent, has been shown to have comparable precision to internal standardization methods. researchgate.net

The following table summarizes the expected ¹H NMR chemical shifts for Sodium Benzoate, which are expected to be largely absent in a highly deuterated sample.

Table 1: ¹H NMR Chemical Shifts for Sodium Benzoate

| Proton Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ha (ortho) | 7.85 - 7.87 | Doublet |

| Hb (meta) | 7.44 - 7.47 | Triplet of Triplets (Multiplet) |

| Hc (para) | 7.50 - 7.55 | Triplet of Triplets (Multiplet) |

Data sourced from researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and is particularly sensitive to isotopic substitution and intermolecular interactions like hydrogen bonding.

The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies. This is most pronounced for modes involving the motion of the substituted atom. In this compound, the C-D stretching and bending vibrations occur at significantly lower frequencies compared to the C-H vibrations in the non-deuterated analogue.

Experimental studies on deuterated benzoic acid and its salts have provided a wealth of data on these isotopic shifts. For instance, the infrared and Raman spectra of sodium benzoate, benzoate-p-d, and benzoate-d5 have been recorded and analyzed, allowing for the assignment of a majority of the fundamental frequencies. researchgate.net In studies of crystalline benzoic acid, deuteration of the aromatic ring (ring-d5) and the carboxylic acid group (OD) causes distinct changes in the spectra. researchgate.netrsc.org The sharp bands in the Raman spectra of deuterated benzoic acid crystals, in contrast to the broad profiles in the infrared spectra, suggest an adiabatic separation of the deuterium dynamics from the crystal lattice. researchgate.netrsc.org

The following table presents a selection of experimental vibrational frequencies for benzoic acid and its deuterated form, illustrating the effect of deuterium substitution.

Table 2: Selected Experimental Vibrational Frequencies (cm⁻¹) for Benzoic Acid and its Deuterated Analogue

| Vibrational Mode | Benzoic Acid (C₆H₅COOH) | Benzoic Acid-d₅ (C₆D₅COOH) |

|---|---|---|

| C-H/C-D Stretch | ~3070 | ~2290 |

| C=O Stretch | ~1700 | ~1700 |

| C-H/C-D In-plane Bend | ~1180 | ~960 |

Frequencies are approximate and can vary based on the physical state and intermolecular interactions.

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for interpreting and predicting vibrational spectra. ahievran.edu.tr These simulations allow for the theoretical modeling of infrared and Raman spectra, providing a detailed assignment of vibrational modes and predicting the effects of isotopic substitution. researchgate.netmdpi.com

For benzoic acid and its deuterated derivatives, DFT calculations have been successfully used to model their vibrational spectra. researchgate.netuj.edu.pl Methods like B3LYP, often paired with basis sets such as 6-311++G**, can accurately predict the geometric parameters and vibrational frequencies. researchgate.net Theoretical simulations of deuterated benzoic acid dimers have been performed to understand the low-frequency intermolecular modes, which are crucial for studying hydrogen bonding. aip.orgcolab.ws

Furthermore, Born-Oppenheimer molecular dynamics (BOMD) simulations have been employed to investigate hydrogen bond interactions and their spectral signatures in crystalline benzoic acid and its deuterated forms. acs.orgnih.gov These simulations can reproduce the experimental IR spectra with good quantitative agreement and allow for the characterization of individual vibrational bands through normal coordinate analysis. nih.gov Such computational studies have confirmed that the substitution of hydrogen with deuterium significantly alters the vibrational landscape, providing a powerful tool for understanding the detailed molecular dynamics of these systems. nih.govriken.jp

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Sodium benzoate |

| Benzoate-p-d |

| Benzoic acid-d₅ |

Future Directions and Emerging Research Avenues for Sodium Benzoate D5

Advancements in Deuterium (B1214612) Labeling Technologies and Accessibility

The synthesis and accessibility of deuterium-labeled compounds like Sodium benzoate-d5 are critical for their widespread application. symeres.comjst.go.jp Historically, the production of deuterated molecules has been hindered by expensive reagents and harsh reaction conditions. jst.go.jp However, recent progress in synthetic methodologies is paving the way for more efficient and cost-effective deuterium incorporation.

Innovations in catalysis are at the forefront of these advancements. For instance, methods utilizing platinum-group metal catalysts, such as palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C), have demonstrated high efficiency in hydrogen-deuterium (H-D) exchange reactions under milder conditions. jst.go.jp Researchers have also developed techniques using iridium-based catalysts that facilitate selective and efficient hydrogen isotope exchange, broadening the range of molecules that can be labeled. musechem.com Furthermore, flow chemistry systems are being employed to overcome the challenges of using deuterium gas (D2) by instead using deuterated water (D2O), a safer and more manageable deuterium source. mdpi.com

These evolving synthetic strategies are not only making deuterated compounds more accessible but also expanding the variety of available labeled molecules. researchgate.net The development of methods for site- and stereoselective deuterium labeling is particularly significant, allowing for the precise placement of deuterium atoms within a molecule. researchgate.net Such precision is crucial for mechanistic studies and for enhancing the properties of pharmaceuticals and other materials. researchgate.netchem-station.com As these technologies continue to mature, the cost and availability of compounds like this compound are expected to improve, fostering their use in a broader range of research and industrial applications. nih.govresearchgate.net

Integration of Multi-Omics Data with Stable Isotope Tracing for Holistic System Understanding

The integration of data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—with stable isotope tracing presents a powerful approach for a comprehensive understanding of biological systems. nih.govoup.com Stable isotope tracers, including deuterated compounds like this compound, are invaluable tools in metabolomics for tracking the metabolic fate of molecules and quantifying metabolic fluxes. numberanalytics.commdpi.com

By combining stable isotope tracing with multi-omics data, researchers can move beyond isolated analyses of metabolic pathways to a more holistic view of cellular regulation and network interactions. nih.govresearchgate.net For example, integrating data from stable isotope tracing experiments with gene expression profiles can help to identify dysregulated metabolic pathways and the genetic mechanisms underlying these changes. nih.gov This integrated approach is particularly valuable in complex disease research, such as cancer, where it can elucidate the metabolic reprogramming that drives tumorigenesis. nih.gov

Computational tools are essential for the successful integration and interpretation of these large and complex datasets. nih.govresearchgate.net Software pipelines are being developed to automate the processing of tracer-based metabolomics data and integrate it with genome-scale metabolic models. researchgate.net These tools facilitate the calculation of isotopic enrichment, correction for natural isotopic abundance, and metabolic flux analysis. nih.gov The insights gained from these integrated analyses require validation through complementary methods, such as genetic or pharmacological interventions, to confirm the functional roles of identified metabolic pathways. nih.gov As these integrative methodologies become more refined, the use of tracers like this compound will be central to building comprehensive models of biological systems in both health and disease.

Novel Applications in Advanced Analytical and Mechanistic Chemistry

The unique properties of deuterium-labeled compounds, such as this compound, continue to drive innovation in advanced analytical and mechanistic chemistry. symeres.comchem-station.com In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. musechem.comnih.gov Their distinct mass allows for precise and accurate measurement of their non-labeled counterparts in complex biological matrices. musechem.com

Beyond their role as standards, deuterated compounds are instrumental in elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). symeres.comchem-station.com The replacement of hydrogen with the heavier deuterium atom can alter the rate of a chemical reaction, providing valuable insights into the reaction's transition state and mechanism. chem-station.com This principle is applied in various areas of chemical research, from understanding enzymatic reactions to developing new synthetic methodologies. symeres.com

Emerging applications for deuterated compounds are also found in materials science. For instance, the incorporation of deuterium into organic light-emitting diodes (OLEDs) has been shown to improve their efficiency and durability. clearsynthdeutero.comacs.org Deuterated materials can reduce high-frequency molecular vibrations, leading to enhanced performance in electronic devices. researchgate.net In the field of medicinal chemistry, the strategic deuteration of drug molecules is being explored to improve their pharmacokinetic profiles, potentially leading to drugs with enhanced metabolic stability and efficacy. musechem.comacs.org The versatility of compounds like this compound and other deuterated molecules ensures their continued importance in driving innovation across a wide spectrum of chemical sciences.

Q & A

Q. What is the role of sodium benzoate-d5 in deuterium labeling studies, and how does it enhance analytical precision?

this compound is a deuterated isotopologue used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to improve quantification accuracy. Its deuterium atoms reduce spectral interference from non-deuterated analogs, enabling precise tracking of metabolic pathways or degradation products. Researchers should validate its isotopic purity (≥98 atom% D, as per vendor specifications ) via high-resolution MS or ²H NMR to ensure data reliability. Proper calibration curves using defined molar ratios of deuterated vs. non-deuterated species are critical for minimizing matrix effects .

Q. How is this compound synthesized and characterized for research applications?

Synthesis typically involves acid-catalyzed deuterium exchange or direct deuteration of benzoic acid precursors. For example, refluxing benzoic acid in D₂O with a catalyst (e.g., Pd/C) yields deuterated benzoic acid, which is then neutralized with NaOH to form this compound . Characterization requires:

- Isotopic purity : Quantified via ²H NMR or isotopic ratio MS.

- Structural confirmation : ¹H/¹³C NMR to verify deuterium incorporation at specific positions (e.g., aromatic protons replaced by deuterium).

- Purity assessment : HPLC with UV detection to confirm absence of non-deuterated contaminants .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

Challenges include ion suppression in MS due to matrix components and isotopic dilution effects. To address these:

- Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound.

- Internal standardization : Co-inject a ¹³C-labeled analog to distinguish between this compound and endogenous interferents.

- Validation : Conduct spike-recovery experiments across multiple matrices (e.g., plasma, urine) to assess accuracy (target: 85–115%) and precision (CV <15%) .

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency reported across studies?

Discrepancies often stem from variations in synthesis protocols or analytical techniques. A systematic approach includes:

- Replicating protocols : Compare deuteration yields under controlled conditions (e.g., temperature, catalyst type).

- Cross-validation : Use orthogonal methods (e.g., ²H NMR vs. MS) to verify isotopic enrichment.

- Statistical analysis : Apply ANOVA to identify significant differences between batches or methods, followed by post-hoc tests (e.g., Tukey’s HSD) .

Q. What experimental design principles are critical for stability studies involving this compound?

Stability studies must account for:

- Environmental factors : Test degradation under varying pH, temperature, and light exposure.

- Analytical sensitivity : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling.

- Data interpretation : Fit degradation kinetics to zero- or first-order models to predict shelf-life. Reference ICH guidelines for protocol standardization .

Cross-Disciplinary and Methodological Integration

Q. How can this compound be applied in cross-disciplinary research (e.g., pharmacology and environmental science)?

- Pharmacology : As a stable isotope tracer in pharmacokinetic studies to differentiate administered vs. endogenous benzoate.

- Environmental science : Track benzoate degradation pathways in microbial communities using ²H-labeled substrates.

- Best practices : Ensure ethical compliance (e.g., minimize isotopic waste) and use sector-specific validation frameworks (e.g., FDA guidelines for bioanalytical methods) .

Data Presentation and Reproducibility

Q. What criteria should be followed when reporting this compound data in publications?

- Minimum reporting standards : Include isotopic purity, synthesis method, and analytical validation parameters (e.g., LOD, LOQ).

- Reproducibility : Provide raw spectral data and chromatograms in supplementary materials.

- Ethical considerations : Disclose funding sources and potential conflicts of interest related to reagent suppliers .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.